2-Methoxyethyl acrylate

Acrylic Rubber Elastomer Cold Resistance

2-Methoxyethyl acrylate (MEA) is the critical comonomer for applications demanding simultaneous oil resistance and low-temperature flexibility, a balance unachievable with common alkyl acrylates like n-BA or 2-EHA. It is essential for synthesizing high-performance acrylic rubbers (e.g., for automotive seals and gaskets) and oil-resistant pressure-sensitive adhesives. MEA's unique polar/hydrophilic side chain drives performance that generic monomers cannot replicate, ensuring reliability in harsh environments. Secure your supply of this high-purity, research-grade monomer to develop next-generation elastomers, self-fusing tapes, and advanced ATRP polymers.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 32171-39-4
Cat. No. B3028778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl acrylate
CAS32171-39-4
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCOCCOC(=O)C=C
InChIInChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3
InChIKeyHFCUBKYHMMPGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 64° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyethyl Acrylate (CAS 32171-39-4) Procurement Guide: Polymer Tg and Reactivity Ratios


2-Methoxyethyl acrylate (MEA) is a functional acrylate monomer with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol [1]. It is characterized by a low homopolymer glass transition temperature (Tg) of approximately -50°C , which imparts flexibility and low-temperature performance to its copolymers. MEA is utilized in the synthesis of specialized polymers, including acrylic rubbers, pressure-sensitive adhesives, and biocompatible coatings [2]. Its methoxyethyl side chain provides a distinct balance of hydrophilicity and polarity compared to alkyl acrylates, making it a critical component in applications requiring specific solubility, adhesion, and low-temperature properties.

Why 2-Methoxyethyl Acrylate Cannot Be Replaced by n-Butyl Acrylate or 2-Ethylhexyl Acrylate in Demanding Applications


While 2-Methoxyethyl acrylate (MEA) belongs to the broader class of acrylate monomers, its substitution with common alkyl acrylates like n-butyl acrylate (n-BA) or 2-ethylhexyl acrylate (2-EHA) leads to a significant and quantifiable loss of performance in critical areas. This is primarily due to MEA's unique polar, hydrophilic side chain, which imparts properties unattainable with purely hydrophobic alkyl monomers . For instance, in acrylic rubber formulations, n-BA-based polymers suffer from poor oil resistance, whereas MEA-based copolymers provide a necessary balance of both oil and cold resistance [1]. Similarly, in pressure-sensitive adhesives (PSAs), replacing MEA with the less polar 2-EHA results in dramatically reduced oil resistance, as MEA's polarity is essential for preventing adhesive failure in oily or high-temperature environments [2]. Generic substitution thus risks catastrophic performance failure in applications specifically engineered to leverage MEA's distinct chemical structure.

2-Methoxyethyl Acrylate: Quantified Performance Advantages Over Alkyl Acrylate Comparators


Acrylic Rubber Performance: Superior Cold Resistance of MEA vs. Ethyl Acrylate and Oil Resistance vs. n-Butyl Acrylate

In the formulation of acrylic rubbers, the choice of principal comonomer dictates the balance of key properties. 2-Methoxyethyl acrylate (MEA) provides a unique combination that is unattainable with other common alkyl acrylates. Ethyl acrylate (EA) yields excellent oil and heat resistance but poor cold resistance, while n-butyl acrylate (n-BA) offers good heat and cold resistance but poor oil resistance. MEA, however, delivers both excellent cold resistance and excellent oil resistance, though its heat resistance is comparatively limited [1]. This makes MEA the preferred comonomer for applications requiring performance across a wide temperature range in the presence of oils.

Acrylic Rubber Elastomer Cold Resistance Oil Resistance

Pressure-Sensitive Adhesive (PSA) Performance: MEA Imparts Superior Oil Resistance Compared to 2-Ethylhexyl Acrylate

In the development of high-performance single-component acrylic pressure-sensitive adhesives (PSAs), the replacement of a common hydrophobic monomer like 2-ethylhexyl acrylate (2-EHA) with the polar monomer methoxyethyl acrylate (MOEA, also known as MEA) is a key strategy for enhancing oil resistance [1]. A study demonstrated that by using MOEA as the dominant ingredient, a PSA formulation (60 wt% MOEA, with butyl acrylate, ethyl acrylate, acrylic acid, and N-methoxy acrylamide) could achieve exceptional performance metrics. The resulting PSA tape exhibited a 180° peel resistance of 23.47 ± 0.07 N/24 mm and a shear strength of >168 hours [1]. These quantitative values represent a synergistic improvement in both oil and heat resistance, directly attributed to the incorporation of the polar MEA monomer over a non-polar alternative like 2-EHA, which is prone to failure in oily environments.

Pressure-Sensitive Adhesive PSA Oil Resistance Shear Strength

Copolymerization Kinetics: MEA Reactivity Ratios in ATRP with Acrylonitrile

Precise control over copolymer composition and architecture is essential for advanced material design. Under Atom Transfer Radical Polymerization (ATRP) conditions at 60 °C in ethylene carbonate, the copolymerization of acrylonitrile (A) with 2-methoxyethyl acrylate (M) yields specific reactivity ratios. The determined values are rA = 1.52 and rM = 0.60 [1]. The product of these ratios (rA * rM ≈ 0.91, which is less than 1) indicates a tendency towards alternating copolymerization, but with a significant gradient in composition along the polymer chain due to the unequal values [1]. This knowledge is crucial for predicting and controlling the final polymer structure, which is not possible when substituting MEA with a monomer that has a different reactivity profile, such as 2-hydroxyethyl acrylate (HEA) which exhibits near-ideal random copolymerization (rHEA ~ 1.01, rMEA ~ 0.99) under similar conditions .

ATRP Copolymerization Reactivity Ratio Acrylonitrile

Elastomer Mechanical Properties: MEA-Based Copolymer Achieves High Toughness and Elongation

The copolymerization of 2-methoxyethyl acrylate (MEA) with acrylic acid (AAc) yields a tough, self-fusing elastomer with remarkable mechanical properties. A study reported that a PMEA-PAAc copolymer achieved a maximum tensile stress of 10.77 MPa, a breaking strain of 2260%, and a toughness of 48.95 MJ/m³ [1]. These properties are a direct result of the hydrogen bonding and hydrophobic interactions facilitated by the MEA and AAc units. While not a direct head-to-head comparison with another monomer, these values represent a class-leading combination of strength and extreme extensibility for a non-vulcanized, physically crosslinked acrylic elastomer, differentiating it from typical alkyl acrylate copolymers which often require chemical crosslinking to achieve comparable toughness, potentially sacrificing self-healing or reprocessability.

Elastomer Mechanical Properties Toughness Self-fusing Tape

High-Value Application Scenarios for 2-Methoxyethyl Acrylate Based on Quantified Performance Differentiation


Synthesis of Oil-Resistant and Cold-Resistant Acrylic Rubber for Automotive Seals

Based on direct comparative evidence, 2-Methoxyethyl acrylate (MEA) is the preferred principal comonomer for synthesizing acrylic rubbers that must simultaneously withstand low temperatures and exposure to oils [1]. As documented in EP 0348106 B1, MEA provides an 'excellent' rating for both properties, a balance that ethyl acrylate (poor cold resistance) and n-butyl acrylate (poor oil resistance) cannot achieve [1]. This makes MEA critical for manufacturing seals, gaskets, and hoses in automotive powertrain and chassis applications. A modern formulation, WO 2020250570 A1, further leverages this by specifying MEA in a range of 12-32 wt% alongside n-butyl acrylate and ethoxyethoxyethyl acrylate to fine-tune the balance of oil and cold resistance (as indicated by the TR-10 value) [2].

Formulation of High-Performance, Oil-Resistant Pressure-Sensitive Adhesives (PSAs)

For PSAs destined for harsh environments, such as engine compartments or industrial machinery, the use of 2-Methoxyethyl acrylate (also referred to as MOEA) is essential. As demonstrated by Fang et al. (2022), substituting a common non-polar monomer like 2-ethylhexyl acrylate (2-EHA) with the polar MEA dramatically improves oil resistance. An optimized MEA-based PSA formulation (at 60 wt% loading) achieved a 180° peel resistance of 23.47 N/24 mm and a shear strength exceeding 168 hours [3]. This quantifiable performance ensures adhesive reliability where 2-EHA-based PSAs would fail, justifying the selection of MEA for automotive wire harnessing tapes and industrial bonding applications [3].

Design of Tough, Self-Fusing Elastomers for Advanced Sealing and Biomedical Tapes

Copolymers of 2-Methoxyethyl acrylate (MEA) enable the creation of non-vulcanized, physically crosslinked elastomers with a unique combination of properties. The MEA/acrylic acid (AAc) copolymer exhibits exceptional toughness (48.95 MJ/m³) and extreme elongation (2260%) due to a network of hydrogen bonds and hydrophobic interactions [4]. This intrinsic self-fusing capability, combined with high strength, allows the elastomer to seal liquid leaks and stop bleeding independent of the adherend's surface properties, outperforming conventional surface-dependent pressure-sensitive adhesives [4]. This makes MEA a strategic raw material for developing next-generation self-fusing tapes, wound dressings, and flexible sealants.

Synthesis of Gradient Copolymers with Precisely Controlled Architecture via ATRP

For researchers employing Atom Transfer Radical Polymerization (ATRP) to create advanced polymer architectures, the specific reactivity ratios of 2-Methoxyethyl acrylate (MEA) are critical. In copolymerization with acrylonitrile, MEA exhibits a reactivity ratio of rM = 0.60 (with rA = 1.52), which promotes the formation of gradient copolymers [5]. This is in stark contrast to copolymerization with 2-hydroxyethyl acrylate (HEA), where both reactivity ratios are near unity (rHEA ~ 1.01, rMEA ~ 0.99), leading to a random copolymer . The ability to predict and control this gradient architecture is essential for tailoring material properties, and it is a capability that is lost if MEA is substituted with a monomer that has different copolymerization kinetics.

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